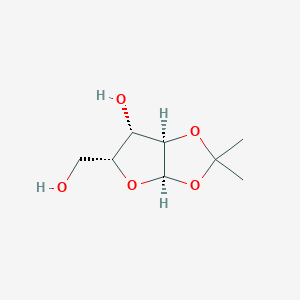

1,2-O-Isopropylidene-alpha-D-xylofuranose

Übersicht

Beschreibung

Zoniporide hydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1). This compound plays a crucial role in maintaining intracellular pH homeostasis in various mammalian cell types. NHE-1 is predominantly expressed in the heart, where it is essential for maintaining cardiomyocyte pH balance. Zoniporide hydrochloride has been extensively studied for its cardioprotective effects, particularly in reducing myocardial ischemia-reperfusion injury .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Zoniporide hydrochloride involves multiple steps, starting with the preparation of the core pyrazole structure. The key steps include:

- Formation of the pyrazole ring through cyclization reactions.

- Introduction of the quinoline moiety via coupling reactions.

- Addition of the cyclopropyl group to enhance selectivity and potency.

- Final hydrochloride salt formation to improve solubility and stability.

Industrial Production Methods: Industrial production of Zoniporide hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Controlled reaction temperatures and pressures.

- Efficient purification techniques such as recrystallization and chromatography.

- Quality control measures to ensure consistency and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Zoniporidhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Chinolin-Einheit modifizieren, was möglicherweise die Aktivität der Verbindung verändert.

Reduktion: Reduktionsreaktionen können den Pyrazolring beeinflussen, was sich auf die Gesamtstabilität der Verbindung auswirkt.

Substitution: Substitutionsreaktionen, insbesondere am Chinolinring, können zu Derivaten mit unterschiedlichen pharmakologischen Eigenschaften führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Halogenierungsmittel wie Chlor oder Brom werden häufig eingesetzt.

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,2-O-Isopropylidene-alpha-D-xylofuranose has the molecular formula and a molecular weight of 190.19 g/mol. The compound features a furanose ring structure, which contributes to its reactivity and utility in synthetic chemistry. Its solubility in water is notably high, making it suitable for various aqueous reactions and processes .

Scientific Research Applications

This compound finds applications across multiple domains of scientific research:

1. Organic Synthesis:

- Glycosides and Oligosaccharides: This compound is primarily used as a precursor for synthesizing glycosidic bonds, which are crucial in forming glycosides and oligosaccharides. These compounds have extensive applications in drug development and as intermediates in carbohydrate chemistry .

2. Biochemical Reagent:

- Cell Biology: It serves as a biochemical reagent in various cell biology experiments, including cell culture and transfection studies. The compound's ability to participate in enzymatic reactions makes it useful for investigating metabolic pathways .

- Molecular Biology Techniques: It is employed in molecular biology for applications such as PCR, DNA sequencing, and protein purification, facilitating various analyses related to genetic material .

3. Pharmaceutical Development:

- Drug Formulation: this compound is explored for its potential to enhance the solubility and bioavailability of pharmaceutical compounds. Its role as an excipient can improve drug formulation stability and efficacy .

- Antiviral Research: The compound has shown promise in antiviral studies, particularly against viruses such as HIV and influenza. Its derivatives are being investigated for their ability to inhibit viral replication .

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Glycosides, Oligosaccharides | Key precursor for glycosidic bond formation |

| Cell Biology | Cell culture, Transfection | Used as a biochemical reagent |

| Molecular Biology | PCR, DNA Sequencing, Protein Purification | Facilitates analysis of genetic material |

| Pharmaceutical Development | Drug formulation, Antiviral research | Enhances solubility and bioavailability |

Case Studies

Case Study 1: Synthesis of Glycosides

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize various glycosides through selective glycosylation reactions. The study demonstrated that the compound's furanose structure allows for regioselective modifications that are advantageous for creating complex carbohydrate structures .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of derivatives of this compound against HIV. The results indicated that specific modifications to the compound enhanced its efficacy as an inhibitor of viral replication, suggesting potential therapeutic applications in HIV treatment .

Wirkmechanismus

Zoniporide hydrochloride exerts its effects by selectively inhibiting the sodium-hydrogen exchanger isoform-1 (NHE-1). This inhibition prevents the exchange of sodium ions for hydrogen ions across the cell membrane, thereby maintaining intracellular pH balance. The molecular targets include the NHE-1 protein, and the pathways involved are primarily related to ion transport and pH regulation. This mechanism is crucial in protecting cardiac cells from ischemic damage and reducing infarct size .

Vergleich Mit ähnlichen Verbindungen

Rimeporide: Another NHE-1 inhibitor with similar cardioprotective effects.

Cariporide: Known for its potent inhibition of NHE-1 and use in reducing myocardial injury.

Benzoylguanidine: A compound with comparable inhibitory activity on NHE-1.

Uniqueness of Zoniporide Hydrochloride: Zoniporide hydrochloride stands out due to its high selectivity and potency for NHE-1, with an IC50 value of 14 nM. It also exhibits a favorable pharmacokinetic profile, including moderate plasma protein binding and a half-life of 1.5 hours in preclinical models. These properties make it a valuable tool in both research and therapeutic applications .

Biologische Aktivität

1,2-O-Isopropylidene-alpha-D-xylofuranose, also known as Monoacetone-D-xylose, is a derivative of xylose that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : (3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

- Molecular Formula : C8H14O5

- Molecular Weight : 190.19 g/mol

- Melting Point : 69°C to 71°C

- Boiling Point : 112°C to 114°C at 0.06 mmHg

- Purity : 98% .

Biological Activities

- Antimicrobial Activity

-

Enzyme Inhibition

- A study highlighted its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound demonstrated moderate inhibition with a Ki value of 22.87 µM for one derivative and 7.49 µM for another . This suggests potential therapeutic applications in treating cognitive disorders.

-

Antiproliferative Effects

- The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Notably, derivatives of this compound showed significant activity against K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines with GI50 values indicating moderate cytotoxicity . The modifications in the structure led to enhanced activity, suggesting that chemical derivatization can optimize its biological effects.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like AChE is crucial for its potential use in neuropharmacology.

- Cell Cycle Disruption : Its antiproliferative effects may involve interference with the cell cycle and apoptosis pathways .

- Antiviral Properties : Preliminary studies suggest that it may possess antiviral activity against various viruses including HIV and influenza .

Table 1: Summary of Biological Activities

Selected Research Findings

- Synthesis and Evaluation : The synthesis of various derivatives has shown that structural modifications can enhance the biological profile significantly .

- Cholinesterase Inhibition Studies : Comparative studies with known inhibitors like galantamine have established a baseline for evaluating the efficacy of xylofuranose derivatives .

Q & A

Basic Research Questions

Q. What is the standard synthesis protocol for 1,2-O-Isopropylidene-α-D-xylofuranose from D-xylose?

- Methodological Answer : The synthesis involves acetonation of D-xylose using 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., H2SO4 or p-toluenesulfonic acid). The reaction selectively protects the 1,2-diol group, forming the isopropylidene acetal. Purification is typically achieved via silica gel column chromatography with hexane/ethyl acetate (70:30) as the eluent. The product is confirmed by NMR (δH 1.26 and 1.42 ppm for isopropylidene methyl groups) and melting point analysis (68–70°C) .

Q. How does the isopropylidene group influence the reactivity of hydroxyl groups in this compound?

- Methodological Answer : The 1,2-O-isopropylidene group acts as a rigid protecting group, locking the furanose ring in a specific conformation and shielding the 1,2-hydroxyls from nucleophilic or oxidative reactions. This allows selective functionalization at the 3-, 4-, or 5-positions. For example, 5-OH can be alkylated using NaH and alkyl halides in DMF .

Q. What spectroscopic techniques are critical for structural validation of derivatives?

- Methodological Answer :

- 1H/13C NMR : Key signals include δH 5.86 ppm (H-1, doublet, J = 3.5 Hz) and δC 112.9 ppm (isopropylidene quaternary carbon) .

- HRMS : Confirms molecular ion peaks (e.g., [M+Na]+ for C8H14O5 at m/z 213.0738) .

- X-ray crystallography : Resolves puckering parameters (e.g., Cremer-Pople coordinates for ring conformation analysis) .

Advanced Research Questions

Q. How can regioselective modification of the 3-OH and 5-OH positions be achieved?

- Methodological Answer :

- 3-OH Functionalization : Tosylation using p-toluenesulfonyl chloride (TsCl) and DMAP in CH2Cl2 at 0°C yields 3-O-tosyl derivatives, which can undergo nucleophilic substitution (e.g., azide displacement) .

- 5-OH Alkylation/Phosphonation : Use NaH as a base in DMF for alkylation with alkyl halides or diethyl phosphorochloridate for phosphonate ester formation .

Q. What computational approaches are used to study the furanose ring conformation?

- Methodological Answer : Molecular mechanics (MM3) or DFT calculations analyze puckering amplitudes and phase angles via Cremer-Pople parameters. For example, the ring adopts a 3T2 conformation with pseudorotation barriers calculated at ~2 kcal/mol .

Q. How is this compound utilized in synthesizing nucleoside analogs with antiviral activity?

- Methodological Answer :

- Triazole Derivatives : Click chemistry (CuAAC) between 5-O-propargyl derivatives and benzyl azides yields 1,2,3-triazole-linked nucleoside analogs. These are screened for activity against RNA viruses .

- Cyclic Enamine Scaffolds : Intramolecular cyclization of 5-O-tosyl derivatives forms constrained enamine intermediates, enabling stereoselective synthesis of polycyclic analogs for drug discovery .

Q. What strategies resolve contradictions in regioselectivity data during derivatization?

- Methodological Answer :

Eigenschaften

IUPAC Name |

(3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUQZVBVVJJRKM-XZBKPIIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885111 | |

| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20031-21-4 | |

| Record name | 1,2-O-Isopropylidene-α-D-xylofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20031-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020031214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Xylofuranose, 1,2-O-(1-methylethylidene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.